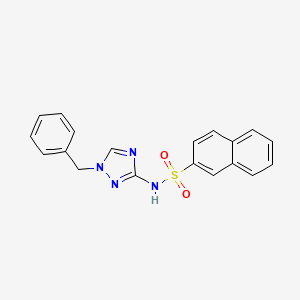![molecular formula C12H14ClN3O2S B4368115 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4368115.png)
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
Vue d'ensemble
Description
N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide, commonly known as CP-690,550, is a chemical compound that has been extensively studied for its potential use in the treatment of autoimmune diseases. CP-690,550 is a Janus kinase inhibitor that works by inhibiting the activity of specific enzymes involved in the immune response. In
Mécanisme D'action
CP-690,550 works by inhibiting the activity of Janus kinases (JAKs), which are enzymes involved in the immune response. JAKs play a key role in the signaling pathways that lead to the production of cytokines, which are proteins that regulate inflammation and immune cell function. By inhibiting JAK activity, CP-690,550 reduces the production of cytokines and thus reduces inflammation.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a number of biochemical and physiological effects. It reduces the production of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are involved in inflammation. It also reduces the activation of T cells, which are immune cells involved in the pathogenesis of autoimmune diseases. In addition, CP-690,550 has been shown to have an effect on the function of dendritic cells, which are important in the initiation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has a number of advantages for use in lab experiments. It is a potent and selective inhibitor of JAKs, which makes it a useful tool for studying the role of JAKs in the immune response. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to its use. CP-690,550 has been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. In addition, it can be toxic to cells at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are a number of future directions for research on CP-690,550. One area of interest is the development of more selective JAK inhibitors that have fewer off-target effects. Another area of interest is the identification of biomarkers that can be used to predict which patients are likely to respond to treatment with CP-690,550. Finally, there is interest in exploring the use of CP-690,550 in combination with other drugs for the treatment of autoimmune diseases.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of these diseases. Clinical trials have also shown promising results, with CP-690,550 demonstrating efficacy in reducing disease activity and improving patient outcomes.
Propriétés
IUPAC Name |
N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O2S/c1-15(9-12-11(13)8-14-16(12)2)19(17,18)10-6-4-3-5-7-10/h3-8H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVAVLIFTUYXAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)CN(C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368039.png)
![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368044.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-naphthylsulfonyl)piperazine](/img/structure/B4368051.png)

![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-2-naphthalenesulfonamide](/img/structure/B4368060.png)
![4-[1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-{1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4368067.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4368078.png)


![4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4368088.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4368095.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)-2-naphthalenesulfonamide](/img/structure/B4368122.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-N-methylbenzenesulfonamide](/img/structure/B4368137.png)